Enhanced A2A vs. A1 Receptor Selectivity Profile Compared to Endogenous Adenosine
2-Cyanoadenosine demonstrates a markedly improved selectivity profile for the A2A adenosine receptor over the A1 receptor compared to adenosine. Binding assays reveal a Ki of 38 nM at the rat A2A receptor and 1,050 nM at the rat A1 receptor, yielding an A1/A2A selectivity ratio of approximately 28-fold [1]. In contrast, endogenous adenosine exhibits roughly equipotent affinity for these subtypes, with Ki values of approximately 73 nM at rat A1 and 150 nM at rat A2A (A1/A2A ratio of ~0.5) [2]. This shift from A1-preferring to A2A-preferring binding represents a significant pharmacological differentiation.
| Evidence Dimension | Binding Affinity (Ki) and Receptor Subtype Selectivity |
|---|---|
| Target Compound Data | Ki (A1) = 1,050 nM; Ki (A2A) = 38 nM; A1/A2A Ratio ≈ 28 |
| Comparator Or Baseline | Adenosine: Ki (A1) ≈ 73 nM; Ki (A2A) ≈ 150 nM; A1/A2A Ratio ≈ 0.5 |
| Quantified Difference | Reversal of selectivity preference (A1-preferring to A2A-preferring) with a >50-fold change in the selectivity ratio. |
| Conditions | Radioligand displacement assays: [3H]CHA for A1 receptor (rat brain) and [3H]CGS-21680 for A2A receptor (rat striatum). |
Why This Matters
This A2A-preferring selectivity profile allows researchers to dissect A2A-mediated signaling with less confounding A1 receptor activation than adenosine, enabling cleaner pharmacological studies.
- [1] BindingDB. BDBM50453790 (CHEMBL2113563) Affinity Data for 2-Cyanoadenosine. Accessed 2026. View Source
- [2] B.B. Fredholm, A.P. IJzerman, K.A. Jacobson, et al. International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and Classification of Adenosine Receptors—An Update. Pharmacological Reviews, 2011, 63(1): 1-34. View Source
